2,6-Bis(methoxymethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C₁₀H₁₅NO₂ |
|---|---|
Molecular Weight |
181.23 |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Bis Methoxymethyl Aniline and Its Derivatives
Established Synthetic Pathways to the 2,6-Bis(methoxymethyl)aniline Scaffold
The construction of the this compound core involves navigating the challenges associated with introducing substituents ortho to an amino group, a common issue in the synthesis of sterically demanding anilines.
A hypothetical, yet chemically sound, pathway could commence with 1,3-bis(methoxymethyl)benzene. Nitration of this starting material would introduce a nitro group at the 2-position, directed by the ortho,para-directing methoxymethyl groups. The subsequent reduction of the nitro group to an amine would yield the target molecule, this compound. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with reagents like tin(II) chloride in acidic medium chemicalbook.com.
An alternative approach could involve the direct amination of a pre-functionalized arene, a strategy that circumvents the nitration-reduction sequence.
The synthesis of sterically demanding anilines is a significant challenge in organic chemistry. Traditional methods can be inefficient due to steric hindrance impeding reactivity at the positions ortho to the directing group. Modern synthetic chemistry has developed several strategies to overcome these limitations.
One effective method for creating sterically congested anilines involves the direct C−N bond formation using hypervalent iodine reagents. Research has shown that 2,6-disubstituted anilines can be readily prepared from the direct reaction between amides (like phthalimide, serving as an ammonia surrogate) and diaryliodonium salts without the need for a metal promoter nih.gov. This reaction proceeds through a direct reductive elimination at the iodine(III) center and has demonstrated broad scope for various sterically hindered arenes nih.gov. After the initial coupling, the aniline (B41778) can be liberated from the phthalimide by aminolysis.
Another approach involves the ortho-alkylation of an aromatic amine. While typically challenging, processes using catalysts like aluminum anilide can facilitate the alkylation of anilines with olefins at the ortho positions google.com.
These advanced methods provide viable routes to scaffolds like this compound, significantly streamlining the synthetic path compared to classical multi-step procedures nih.gov.
The utility of aniline precursors is well-documented in the synthesis of more complex derivatives. A notable example is the use of 2-methoxymethylaniline as a key starting material in a "telescoping" process to prepare 2-methoxymethyl-p-phenylenediamine, a compound used in cosmetic applications.
This patented process involves the diazotization of 2-methoxymethylaniline to form a diazonium salt intermediate. This intermediate then undergoes a diazo coupling reaction with another molecule of 2-methoxymethylaniline. The resulting triazene compound is subsequently cleaved to yield the final 2-methoxymethyl-p-phenylenediamine product. A key advantage of this process is the ability to recycle unreacted 2-methoxymethylaniline, making it a cost-effective manufacturing route.
| Precursor | Intermediate | Final Product | Key Transformation |
| 2-Methoxymethylaniline | Diazonium salt and Triazene compound | 2-Methoxymethyl-p-phenylenediamine | Diazotization, Diazo Coupling, Cleavage |
This synthesis highlights how a simpler, mono-substituted aniline serves as a critical building block for a more complex, di-substituted diamine.
Functionalization and Derivatization Strategies of this compound
Once the this compound scaffold is obtained, it can be further modified to introduce additional functional groups, leading to a diverse range of derivatives.
The electron-rich nature of the aniline ring, activated by the amino group, facilitates electrophilic aromatic substitution reactions such as halogenation. Due to the steric hindrance at the ortho positions (C2 and C6) from the methoxymethyl groups, substitution is strongly directed to the para position (C4).
The synthesis of 4-iodo-2,6-bis(methoxymethyl)aniline is a prime example of this regioselectivity. This compound is available commercially as a reference standard, indicating its importance in research and development elitesynthlaboratories.comsynthinkchemicals.com. The preparation would typically involve the direct iodination of this compound. A standard and effective procedure for the para-iodination of anilines involves reacting the aniline with molecular iodine in the presence of a base, such as sodium bicarbonate, in an aqueous medium orgsyn.org. The base neutralizes the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the products.
Table of Halogenated Derivatives:
| Derivative Name | Molecular Formula | Molecular Weight | CAS Number |
|---|
The resulting iodo-derivative serves as a versatile intermediate for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex substituents at the para position.
Further functionalization of this compound can be achieved through alkylation or arylation at either the aniline nitrogen (N-functionalization) or the aromatic ring (C-functionalization).
N-Alkylation and N-Arylation: The primary amino group is nucleophilic and can undergo alkylation with alkyl halides or reductive amination with aldehydes or ketones. For instance, N-alkylation of sterically hindered anilines like 2,6-diethylaniline has been achieved using aldehydes in the presence of a Pd/C catalyst and a hydrogen source like ammonium formate . Similar methods could be applied to this compound. N-arylation, typically achieved through Buchwald-Hartwig amination, could also be employed, although the steric hindrance from the ortho substituents might necessitate specialized ligand systems to achieve high yields.
Formation of N-substituted derivatives from related methoxymethyl anilines
The synthesis of N-substituted derivatives from anilines bearing methoxymethyl groups is a crucial step in modifying their chemical properties for various applications. These transformations typically involve reactions at the nitrogen atom of the amino group. A common strategy is N-alkylation, which can be achieved using alkyl halides or through reductive amination. Another approach involves the formation of C-N bonds through coupling reactions.
For instance, a catalyst- and additive-free method has been reported for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering a straightforward route to complex aniline derivatives in yields ranging from 23% to 82%. beilstein-journals.org While this method builds the aniline ring, the principles of imine formation are fundamental to N-derivatization.
Another powerful technique for creating substituted anilines is the three-component benzannulation. This method allows for the synthesis of sterically hindered anilines, such as those derived from 2,6-di(isopropyl)aniline, by reacting a 1,3-diketone with an amine and another component like acetone. beilstein-journals.org The reaction sequence involves a series of aldol-type reactions and dehydrations to construct the aromatic ring. beilstein-journals.org
The table below summarizes representative methods for the synthesis of N-substituted anilines, which are applicable for the derivatization of methoxymethyl anilines.
| Reaction Type | Reactants | Conditions | Product Type | Yield Range |
| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenones, Primary amines | DME, 60 °C, Catalyst-free | 2-benzyl-N-substituted anilines | 23–82% beilstein-journals.org |
| Three-Component Benzannulation | 1,3-Diketones, Amines, Acetone | AcOH (catalyst), Molecular sieves, 60 °C | meta-Substituted anilines | Moderate to 81% beilstein-journals.org |
| N-silylation | N-(silylmethyl)anilines, Chloromethylsilanes | Not specified | N,N-Bis(silylmethyl)anilines | Not specified researchgate.net |
Synthesis of N-fluoro pyridinium salts incorporating methoxymethyl functionality as fluorinating agents
N-fluoropyridinium salts are highly effective electrophilic fluorinating agents, valued for their stability and tunable reactivity. orgsyn.org The incorporation of methoxymethyl groups onto the pyridine (B92270) ring can influence the salt's solubility, stability, and fluorinating power. The synthesis of these reagents generally involves the direct fluorination of the corresponding pyridine derivative.
A general and widely applicable method for preparing N-fluoropyridinium salts involves bubbling a dilute mixture of fluorine gas (e.g., 10% F₂ in N₂) through a solution of the substituted pyridine and a salt, such as sodium triflate, in a suitable solvent like acetonitrile at low temperatures (e.g., -40 °C). orgsyn.org The reactivity of the resulting N-fluoropyridinium salt can be fine-tuned by altering the substituents on the pyridine ring. orgsyn.org
While the literature does not extensively detail N-fluoropyridinium salts with methoxymethyl groups specifically, the established synthetic protocols for other substituted pyridines are readily adaptable. For example, the synthesis of N-(1-ethoxyvinyl)pyridinium triflates is achieved by treating pyridines with trifluoromethanesulfonic acid and ethoxyacetylene. mdpi.com This demonstrates the feasibility of incorporating oxygen-containing functional groups. Similarly, the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® yields fluorinated dihydropyridines, which can be converted to the corresponding fluorinated pyridines. nih.gov
The synthesis of these fluorinating agents is critical as the introduction of fluorine into organic molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties. researchgate.net
| Fluorinating Agent Type | Precursor | Fluorine Source | Key Conditions | Reference |
| N-Fluoropyridinium triflate | Substituted Pyridine | 10% F₂/N₂ | Acetonitrile, -40 °C | orgsyn.org |
| Fluorinated 3,6-dihydropyridines | 1,2-Dihydropyridines | Selectfluor® | Acetonitrile, 0 °C | nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) Derivatives | NFSI, Arenesulfonyl chlorides | N/A (uses NFSI as starting material) | Pyridine promotion | researchgate.net |
Mechanistic Considerations in the Synthesis of this compound and its Derivatives
Reaction mechanisms of alkylation and C-C coupling
The synthesis of 2,6-disubstituted anilines, including this compound, often relies on alkylation and C-C coupling reactions. The primary mechanism for introducing alkyl groups onto the aniline ring is electrophilic aromatic substitution, with the Friedel-Crafts alkylation being a classic example. mt.com
In a typical Friedel-Crafts alkylation, a strong Lewis acid catalyst (e.g., AlCl₃) activates an alkyl halide to form a carbocation or a carbocation-like complex. mt.combeilstein-journals.org This electrophile then attacks the electron-rich aromatic ring of the aniline. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. To achieve selective 2,6-dialkylation, reaction conditions must be carefully controlled to favor ortho substitution and prevent polyalkylation. The mechanism proceeds in several steps:
Formation of the electrophile (carbocation) from the alkylating agent and the Lewis acid catalyst. mt.com
Attack of the aromatic ring on the carbocation, forming a non-aromatic carbocation intermediate (arenium ion). mt.com
Deprotonation of the intermediate to restore aromaticity and release the final alkylated product. mt.com
C-C coupling reactions can also be employed to construct the aniline backbone or introduce complex substituents. These reactions, often catalyzed by transition metals, involve the formation of a new carbon-carbon bond between two fragments.
Role of catalysts and reaction conditions in synthetic pathways
In the context of ortho-alkylation of anilines, specialized catalysts are often necessary to achieve high selectivity. For example, aluminum anilide catalysts, formed by reacting the parent aniline with an aluminum source, are effective for the ortho-alkylation of aromatic amines with olefins at elevated temperatures (above 300 °C). google.com The catalyst directs the olefin to the positions ortho to the amino group.
For N-alkylation, different catalytic systems are employed. Cyclometalated ruthenium complexes have been shown to be effective for the N-methylation of anilines using methanol (B129727) as the alkylating agent. rsc.org This process, known as a hydrogen autotransfer reaction, proceeds under milder conditions (60 °C) with a base like NaOH and involves the catalyst facilitating the dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the aniline, followed by hydrogenation. rsc.org
The choice of catalyst and conditions dramatically impacts the reaction's efficiency and environmental footprint. Modern approaches favor catalysts that are highly active, allowing for lower catalyst loadings and milder conditions, thereby reducing energy consumption and waste generation. rsc.orgresearchgate.net
| Process | Catalyst Type | Typical Conditions | Function/Role | Reference |
| Friedel-Crafts Ring Alkylation | Lewis Acids (e.g., AlCl₃, FeCl₃) | Varies; often anhydrous | Generates electrophile for aromatic substitution | mt.com |
| Ortho-Alkylation of Anilines | Aluminum Anilide | >300 °C, Olefin pressure | Directs alkylation to ortho positions | google.com |
| N-Methylation of Anilines | Cyclometalated Ruthenium Complexes | 60 °C, NaOH (base), Methanol | Catalyzes hydrogen autotransfer reaction | rsc.org |
Advanced Synthetic Approaches and Process Intensification for this compound Derivatives (e.g., telescoping synthesis)
The application of telescoping to the synthesis of this compound derivatives could involve combining the ortho-alkylation and subsequent N-functionalization steps into a single, streamlined process. For instance, after an initial ortho-alkylation reaction, the crude product mixture, without purification, could be directly subjected to conditions for N-substitution. This approach avoids lengthy and often wasteful workup and purification procedures for intermediates.
While specific literature on telescoping the synthesis of this compound is not prominent, related methodologies highlight its feasibility. The development of catalyst- and additive-free reactions, such as the synthesis of 2-benzyl N-substituted anilines, is a step in this direction, as it simplifies the reaction setup and minimizes the need for intermediate purification. beilstein-journals.org Similarly, multi-component reactions, which combine three or more reactants in a single operation to form a complex product, embody the principles of process intensification and are used to create diverse aniline structures. beilstein-journals.org
These advanced strategies offer significant advantages over traditional multi-step syntheses, including:
Reduced cycle time: Eliminating the time required for isolating and purifying intermediates.
Increased yield: Avoiding material losses associated with multiple workup and purification steps.
Lower environmental impact: Reducing solvent and energy consumption.
Improved safety: Minimizing the handling of potentially hazardous intermediates.
The development of robust catalytic systems that can operate under compatible conditions for multiple reaction steps is key to successfully implementing telescoping synthesis for complex molecules like the derivatives of this compound.
Reactivity and Reaction Mechanisms of 2,6 Bis Methoxymethyl Aniline
Intrinsic Reactivity of the Aniline (B41778) Moiety in 2,6-Bis(methoxymethyl)aniline
The fundamental reactivity of this compound is rooted in the aniline moiety, which consists of an amino group (-NH₂) attached to a benzene (B151609) ring. The nitrogen atom's lone pair of electrons significantly influences the molecule's chemical behavior. This lone pair can be delocalized into the aromatic π-system, a phenomenon known as resonance or the +R effect.
This delocalization has two major consequences:
Activation of the Aromatic Ring : The donation of electron density into the benzene ring makes it more nucleophilic and thus highly activated towards electrophilic aromatic substitution (EAS). allen.inbyjus.comlibretexts.org This effect is most pronounced at the ortho and para positions, making the amino group a strong ortho-, para-director. byjus.comwikipedia.org Unsubstituted aniline, for example, reacts readily with bromine water at room temperature to yield the 2,4,6-tribromoaniline (B120722) product without the need for a catalyst. allen.inlibretexts.orgstudy.com
Basicity of the Amino Group : While the lone pair's availability makes aniline basic, its delocalization into the ring reduces this basicity compared to aliphatic amines, where no such resonance occurs. pharmaguideline.com In acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly electron-withdrawing and deactivating, directing subsequent electrophilic attack to the meta position. chemistrysteps.com
The high reactivity of the aniline ring can be a drawback, often leading to polysubstitution or undesired oxidation reactions. libretexts.orglibretexts.org Furthermore, the basic nature of the amino group interferes with Friedel-Crafts reactions, as it forms a complex with the Lewis acid catalyst, deactivating the ring. allen.inlibretexts.org
Influence of Ortho-Methoxymethyl Groups on Aromatic Reactivity
The presence of two methoxymethyl (-CH₂OCH₃) groups at the ortho positions (positions 2 and 6) relative to the amino group dramatically modifies the intrinsic reactivity of the aniline core. This modification is a result of a combination of steric and electronic effects.
The most significant influence of the 2,6-bis(methoxymethyl) substituents is steric hindrance. wikipedia.org These bulky groups physically obstruct the space around the amino group and the adjacent ortho positions on the aromatic ring. vedantu.com
This steric congestion leads to several key outcomes:
Regioselectivity in EAS : Electrophilic attack at the ortho positions is effectively blocked. Consequently, electrophilic aromatic substitution is highly directed to the unsubstituted para position (position 4). This steric shielding prevents the polysubstitution commonly observed with aniline, allowing for more controlled, regioselective reactions. libretexts.org
Reduced Basicity : The bulky ortho groups hinder the approach of a proton to the nitrogen's lone pair, a phenomenon known as "steric inhibition of protonation" (SIP). cgchemistrysolutions.co.in Upon protonation, the hybridization of the nitrogen atom changes from sp² to sp³, causing the -NH₃⁺ group to require more space. This creates increased steric repulsion with the adjacent ortho substituents, destabilizing the resulting conjugate acid. wikipedia.orgvedantu.comtestbook.com A less stable conjugate acid corresponds to a weaker base. vedantu.com Therefore, ortho-substituted anilines are consistently weaker bases than aniline itself, regardless of the substituent's electronic nature. byjus.comcollegedunia.comdoubtnut.com In this compound, this effect is amplified by the presence of two such groups.
The electronic effect of a substituent can be divided into inductive and resonance effects. For the methoxymethyl group (-CH₂OCH₃), the electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I effect). However, this effect is somewhat dampened by the intervening methylene (B1212753) (-CH₂) group. Unlike a methoxy (B1213986) group (-OCH₃) attached directly to the ring, the oxygen's lone pairs in a methoxymethyl group cannot directly participate in resonance with the benzene ring's π-system. Therefore, the electronic influence is primarily a weak inductive withdrawal.
However, in the context of 2,6-disubstitution, these minor electronic effects are largely overshadowed by the powerful steric effects described above. The dominant factor controlling the reactivity and regioselectivity of this compound is steric hindrance. wikipedia.org
Nitrogen-Centered Reactivity and Transformations
The lone pair of electrons on the nitrogen atom of aniline makes it a nucleophile, allowing it to participate in reactions such as N-alkylation and N-acylation. nih.govnih.gov However, for this compound, these reactions are severely impeded.
The significant steric bulk of the two ortho-methoxymethyl groups effectively shields the nitrogen atom, preventing the approach of electrophiles. rsc.orgresearchgate.net This steric shielding makes reactions that depend on the nucleophilicity of the nitrogen, such as forming amides or secondary/tertiary amines, significantly more difficult compared to unsubstituted aniline or anilines with less steric crowding. rsc.org While specialized catalysts and conditions have been developed for the N-alkylation of some sterically hindered anilines, the reactivity remains a challenge. nih.govgoogle.com
Investigations into Reaction Mechanisms involving this compound (e.g., bond formation, rearrangement processes)
While specific mechanistic studies for this compound are not widely documented, its behavior in common aniline reactions can be predicted based on established mechanisms. The mechanism of electrophilic aromatic substitution serves as a prime example.
The general mechanism for EAS involves a two-step process:
The aromatic ring's π-electrons attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity. wikipedia.orgmasterorganicchemistry.commakingmolecules.com
A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. This step is fast. masterorganicchemistry.commakingmolecules.com
Mechanism of Bromination: Aniline vs. This compound
Aniline : The highly activated ring attacks Br₂, forming arenium ion intermediates with the positive charge delocalized over the ring and onto the nitrogen atom. Attack occurs readily at the ortho and para positions, leading to rapid formation of the 2,4,6-tribromoaniline product. study.combrainly.com
This compound : The reaction pathway is altered due to steric hindrance.
Step 1 (Attack) : The nucleophilic ring attacks the electrophile (e.g., Br⁺ from Br₂). However, the ortho positions are sterically blocked, so the attack can only occur at the para position. This leads to the selective formation of a single arenium ion intermediate.
Step 2 (Deprotonation) : A base removes the proton from the para position, restoring aromaticity and yielding exclusively the 4-bromo-2,6-bis(methoxymethyl)aniline product. The steric hindrance prevents any further substitution.
This selective outcome highlights how the ortho substituents fundamentally alter the reaction mechanism by controlling the regioselectivity of the initial electrophilic attack.
Comparative Reactivity Studies with Structural Analogues (e.g., variations in steric or electronic profiles)
To fully appreciate the reactivity of this compound, it is useful to compare it with other anilines. The key factors for comparison are the size (steric hindrance) and electronic nature of the ortho substituents. Sterically demanding anilines are crucial in coordination chemistry and as building blocks for specialized ligands. wikipedia.orgsigmaaldrich.com
| Compound | Ortho Substituent(s) | Key Steric/Electronic Features | Predicted Reactivity Profile |
| Aniline | -H | No steric hindrance. -NH₂ is a strong activator. | High reactivity in EAS (ortho/para directing, polysubstitution common). libretexts.org Highest basicity in this series. |
| 2,6-Dimethylaniline (B139824) | -CH₃ | Moderate steric hindrance from two methyl groups. Methyl is weakly electron-donating. | Reduced basicity due to ortho effect. quora.comquora.com EAS is directed to the para position. Nitrogen-centered reactions are hindered but possible. |
| This compound | -CH₂OCH₃ | Significant steric hindrance. Groups are larger and more flexible than methyl. Weak -I effect. | Significantly reduced basicity due to strong ortho effect. Strong regioselectivity for para substitution in EAS. Nitrogen-centered reactions are severely hindered. |
| 2,6-Diisopropylaniline | -CH(CH₃)₂ | Very high steric hindrance from bulky isopropyl groups. wikipedia.org Isopropyl is weakly electron-donating. | Very low basicity. Reactivity at the nitrogen center is extremely low, making it a useful non-nucleophilic base and ligand precursor. wikipedia.org EAS at the para position is slow. |
Applications of 2,6 Bis Methoxymethyl Aniline in Catalysis and Ligand Design
Design and Synthesis of Aniline-Based Ligands Incorporating 2,6-Bis(methoxymethyl)aniline Scaffolds
The design and synthesis of ligands are central to the advancement of coordination chemistry and homogeneous catalysis. The this compound framework offers a versatile platform for constructing ligands with tailored properties.
The aniline (B41778) backbone of this compound provides a primary amine group that can be readily functionalized to create a wide array of ligand architectures. The two methoxymethyl groups at the ortho positions play a crucial role in defining the coordination sphere around a metal center. These groups can act as hemilabile arms, capable of coordinating to a metal and dissociating to open up a coordination site for substrate binding. This hemilability is a key feature in many catalytic cycles.
The synthesis of these ligands often involves multi-step procedures. For instance, N,N-bis(silylmethyl)anilines can be synthesized through the reaction of N-(silylmethyl)anilines with chloromethylsilanes. researchgate.net Subsequent transetherification with triethanolamine (B1662121) can lead to the formation of more complex structures like N,N-bis(silatranylmethyl)aniline. researchgate.net The coordination chemistry of such ligands is diverse, with the ability to form stable complexes with a variety of transition metals. For example, tridentate pyridine-based ligands incorporating similar structural motifs have been shown to form complexes with platinum(II) and palladium(II). mdpi.com The resulting complexes can exhibit different coordination geometries, such as square-planar or octahedral, depending on the metal ion and other coordinating ligands. mdpi.com
The substituents at the 2 and 6 positions of the aniline ring exert significant control over the steric and electronic properties of the resulting ligands and their metal complexes. nih.gov This, in turn, influences the activity, selectivity, and stability of the catalysts derived from them.
Steric Effects: The bulk of the 2,6-substituents can create a sterically hindered environment around the metal center. rsc.org This steric crowding can influence the coordination number of the metal, the accessibility of the active site to substrates, and the stereochemical outcome of a reaction. For instance, in the context of β-diketiminate ligands, bulky N-aryl substituents have been shown to have a significant impact on the structure and reactivity of the corresponding metal complexes. rsc.org The methoxymethyl groups in this compound, while not excessively bulky, provide a defined steric pocket that can be exploited in catalyst design.
Electronic Effects: The electronic nature of the 2,6-substituents can modulate the electron density at the metal center. Electron-donating groups will increase the electron density on the metal, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups will decrease the electron density, which can be beneficial for other steps, like reductive elimination. The methoxymethyl groups in this compound are considered to be weakly electron-donating through an inductive effect. This electronic property can be fine-tuned by introducing other substituents on the aniline ring or by modifying the methoxymethyl groups themselves.
The ability to systematically vary these steric and electronic parameters allows for the rational design of ligands with optimized properties for specific catalytic applications. rsc.org
This compound and its Derivatives in Homogeneous Catalysis
Ligands derived from this compound have found application in a range of homogeneous catalytic processes, demonstrating their utility in promoting challenging chemical transformations.
The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis. Ligands incorporating the this compound scaffold can be rendered chiral, enabling their use in enantioselective reactions. Asymmetric hydrogenation, a powerful method for producing chiral amines, often relies on chiral metal complexes. acs.org While direct examples involving this compound in this specific application are not prevalent in the provided search results, the principles of ligand design for asymmetric catalysis are well-established. The introduction of chirality into the ligand backbone or the methoxymethyl side chains could lead to catalysts capable of high enantioselectivity.
For instance, the enantioselective synthesis of various compounds, including macrocyclic heterobiaryls and tetrahydroquinoxalines, has been achieved using chiral catalysts. nih.govnih.gov These examples underscore the potential for well-designed chiral ligands to control the stereochemical outcome of a reaction. The structural features of this compound-based ligands make them promising candidates for development in this area.
The coordination of a ligand to a metal center is crucial for stabilizing it, particularly in reactive or low-valent states that are often key intermediates in catalytic cycles. Ligands derived from this compound can provide a stable coordination environment that prevents catalyst decomposition while still allowing for the necessary reactivity.
The denticity and chelate effect of these ligands contribute to the stability of the resulting metal complexes. The ability of the methoxymethyl groups to act as hemilabile donors is particularly important for catalyst performance. This allows the catalyst to be stable in its resting state but to become more reactive upon substrate coordination. The introduction of aniline as a stabilizing ligand in palladium-NHC precatalysts has been shown to enhance catalyst performance in cross-coupling reactions. organic-chemistry.org This highlights the general principle that the ligand framework plays a critical role in modulating the stability and activity of a catalyst.
The table below summarizes some research findings related to the application of aniline-based ligands in catalysis.
| Catalyst System | Application | Key Findings |
| Palladium(II)-NHC with aniline ligand | Suzuki-Miyaura cross-coupling | Aniline acts as a stabilizing ligand, enhancing catalyst performance. organic-chemistry.org |
| Chiral molybdenum catalyst | Asymmetric ring-closing metathesis | Achieved high enantioselectivities (up to 96% ee) for macrocyclic bisazoles. nih.gov |
| Iridium-catalyzed hydrogenation | Asymmetric synthesis of tetrahydroquinoxalines | Solvent-controlled enantioselectivity, achieving high yields and ee. nih.gov |
Catalyst deactivation is a significant challenge in industrial catalytic processes, leading to loss of activity and selectivity over time. mdpi.com The mechanisms of deactivation can be chemical, thermal, or mechanical and include processes like poisoning, fouling, and sintering. mdpi.comresearchgate.net The structure of the ligand can have a profound impact on the stability of the catalyst and its susceptibility to deactivation.
Ligands that strongly bind to the metal center can prevent leaching of the metal, a common deactivation pathway. The steric bulk provided by the 2,6-substituents can also protect the metal center from unwanted side reactions that lead to deactivation. For example, bulky ligands can prevent the formation of inactive metal dimers or oligomers.
While specific studies on the deactivation and regeneration of catalysts based on this compound are not detailed in the provided search results, the general principles of catalyst deactivation are applicable. Understanding the deactivation pathways is crucial for designing more robust catalysts and developing effective regeneration strategies. researchgate.net For instance, in the case of cobalt Fischer-Tropsch catalysts, poisoning by carbon deposits is a major cause of deactivation, and regeneration methods are essential for extending the catalyst's lifetime. mdpi.com Similar considerations would be necessary for the industrial application of catalysts derived from this compound.
The Role of this compound in Specialized Catalyst Development Remains Undocumented
Despite the growing interest in designing bespoke catalyst systems for a wide range of chemical transformations, a thorough review of scientific literature reveals no documented use of this compound as a precursor for two significant classes of catalysts: N-heterocyclic carbenes (NHCs) and amidinates.
N-heterocyclic carbenes and amidinate ligands are pivotal in modern catalysis, enabling advancements in fields from pharmaceuticals to materials science. The structural and electronic properties of these ligands can be finely tuned by modifying the substituents on their molecular frameworks. Typically, bulky or electronically distinct groups are introduced to influence the stability, reactivity, and selectivity of the resulting metal complexes.
The synthesis of NHC precursors, for instance, often involves the condensation of a substituted aniline with a glyoxal (B1671930) derivative, followed by cyclization. Anilines bearing bulky ortho-substituents, such as 2,6-diisopropylaniline, are commonly employed to provide steric shielding to the resulting carbene and any coordinated metal center. This steric bulk is crucial for stabilizing reactive intermediates and promoting selective catalytic turnovers.
Similarly, the synthesis of amidinate ligands frequently involves the reaction of a substituted aniline with a nitrile or other suitable precursors. The nature of the substituents on the aniline directly translates to the steric and electronic environment of the final amidinate ligand, which in turn dictates its coordination chemistry and the catalytic behavior of its metal complexes.
While the scientific literature is rich with examples of various functionalized anilines being used to create a diverse library of NHC and amidinate ligands, a comprehensive search has found no specific mention of this compound being utilized for these purposes. This absence from the available research indicates that this particular compound has not been explored or reported as a viable precursor for these important catalyst classes. Consequently, there are no detailed research findings, reaction protocols, or performance data to present regarding its application in this context. The potential of the methoxymethyl groups at the ortho positions to influence ligand synthesis or catalytic activity remains a subject for future investigation.
Role of 2,6 Bis Methoxymethyl Aniline As a Synthetic Building Block
Modular Synthesis of Complex Organic Architectures Utilizing 2,6-Bis(methoxymethyl)aniline
The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a cornerstone of modern organic chemistry. This compound is an exemplary modular building block due to its trifunctional nature: the amino group and the two methoxymethyl groups.
The amino group can readily undergo a variety of transformations, including N-alkylation, N-arylation, acylation, and diazotization, allowing for the introduction of diverse substituents. The two methoxymethyl groups, positioned symmetrically on the aromatic ring, offer several strategic advantages. They can act as protecting groups for the corresponding hydroxymethyl functionalities, which can be unmasked under specific conditions to allow for further reactions such as esterification, etherification, or oxidation to aldehydes or carboxylic acids.
This modularity allows for a divergent synthetic approach, where a common intermediate based on this compound can be used to generate a library of compounds with varied functionalities. For example, the amino group could be functionalized with a pharmacophore, while the methoxymethyl groups are converted to linkers for attachment to a polymer support or another bioactive molecule. The steric bulk of the methoxymethyl groups can also influence the regioselectivity of reactions on the aromatic ring, directing electrophilic substitution to the para position.
Contribution to Polymer and Materials Science as a Monomer or Cross-linker Motif
In the realm of polymer and materials science, functionalized anilines are valuable monomers for the synthesis of conducting polymers, high-performance thermosets, and other advanced materials. While specific studies focusing on the polymerization of this compound are not extensively reported, its structure suggests significant potential in this area, drawing parallels from related methoxymethyl phenols and other substituted anilines.
The amino group of this compound can participate in polymerization reactions, such as oxidative polymerization to form polyaniline-like structures. The presence of the methoxymethyl substituents would be expected to enhance the solubility of the resulting polymer in organic solvents, a common challenge with unsubstituted polyaniline. Furthermore, these groups can introduce additional functionality into the polymer backbone.
Theoretical and Computational Investigations of 2,6 Bis Methoxymethyl Aniline
Quantum Chemical Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) applications for 2,6-bis(methoxymethyl)aniline
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted anilines due to its favorable balance of accuracy and computational cost. DFT methods are used to compute one-electron oxidation potentials and to correlate these with experimental values. umn.edu A key finding in the study of substituted anilines is the strong correlation between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO). umn.edu
For this compound, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Key parameters such as the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to calculate the partial atomic charges on the amine nitrogen and other atoms. The charge on the amine nitrogen is a critical parameter for predicting whether an aniline (B41778) will undergo N-acetylation. tandfonline.com By calculating these properties, researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the nucleophilic susceptibility of the aromatic carbon at the para-position is a significant factor in determining subsequent metabolic pathways like oxanilic acid formation. tandfonline.com
Below is an illustrative table of electronic properties for this compound that could be obtained from DFT calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | 1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |
| Charge on Amine N | -0.45 e | Key predictor of reactivity, particularly for N-acetylation. |
Semiempirical methods in studying aniline and substituted aniline electronic properties
While less accurate than DFT, semiempirical methods like AM1 and PM3 offer a computationally less expensive alternative for exploring the electronic properties of large sets of molecules. These methods have been successfully used to compute one-electron oxidation potentials for a range of mono- and di-substituted anilines. umn.edu Gas-phase molecular geometries for substituted anilines can be optimized using these techniques as a precursor to more advanced calculations. umn.edu
In the context of this compound, semiempirical methods could be used for initial conformational searches and for calculating fundamental electronic properties. For larger systems or for high-throughput screening of related derivatives, these methods provide a viable approach to gain preliminary insights before committing to more resource-intensive DFT or ab initio calculations.
Conformational Analysis and Steric Profile Elucidation
The three-dimensional structure and steric bulk of this compound are critical determinants of its reactivity and how it interacts with other molecules. The two methoxymethyl groups at the ortho positions impose significant steric constraints around the amine functionality.
Computational determination of buried volumes and steric hindrance
The concept of "buried volume" (%Vbur) is a powerful tool for quantifying the steric hindrance around a specific atom or functional group. rsc.org This parameter is calculated as the percentage of the volume of a sphere around a central atom (in this case, the nitrogen of the amine group) that is occupied by the atoms of the molecule. rsc.orgyoutube.com This method provides a more nuanced and quantitative measure of steric bulk than simpler parameters.
For this compound, calculating the buried volume would provide a precise measure of how the ortho-substituents shield the reactive amine group. This is crucial for predicting its ability to coordinate to metal centers or to react with bulky reagents. nih.gov Steric maps can also be generated to visualize the spatial arrangement of this steric bulk, indicating which directions are more or less accessible for an approaching reactant. nih.gov Such analyses have been used to rationalize the reactivity of sterically demanding anilines in reactions with reagents like phosphorus trichloride. nih.gov
The following table illustrates how buried volume calculations could be used to compare the steric profile of this compound with other anilines.
| Compound | Center Atom | Sphere Radius (Å) | Predicted %Vbur |
| Aniline | N | 3.5 | 35.2 |
| 2,6-Dimethylaniline (B139824) | N | 3.5 | 52.1 |
| 2,6-Diisopropylaniline | N | 3.5 | 65.8 |
| This compound | N | 3.5 | 61.5 |
Molecular dynamics simulations for conformational flexibility
The methoxymethyl side chains of this compound are not rigid; they can rotate around several single bonds. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this conformational flexibility. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them.
An MD simulation would show how the methoxymethyl groups move and interact with the amine group and the phenyl ring. This is important because the dynamic positioning of these groups can influence the accessibility of the amine's lone pair of electrons, thereby modulating the molecule's reactivity. Such simulations can provide a detailed picture of the molecule's dynamic behavior in solution, offering insights that are not available from static, time-independent quantum chemical calculations.
Prediction of Reactivity, Selectivity, and Reaction Mechanisms for this compound
Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction. For this compound, these methods can be used to forecast its reactivity, understand the factors controlling selectivity, and elucidate detailed reaction mechanisms.
Computational models can predict the metabolic fate of substituted anilines by correlating calculated physicochemical properties with observed metabolic pathways like N-acetylation. nih.gov The partial charge on the amine nitrogen and the susceptibility to nucleophilic attack are key electronic descriptors in these predictive models. tandfonline.com Furthermore, DFT calculations can be used to investigate reaction mechanisms, for example, by locating transition state structures and calculating activation energies. researchgate.net This approach has been used to study the reaction between anilines and various reactants, providing detailed insights into the reaction pathways. researchgate.netmdpi.com
For this compound, computational studies could predict its pKa value, which is a fundamental measure of the basicity of the amine group. nih.gov Additionally, by modeling potential reaction pathways (e.g., for electrophilic aromatic substitution or N-alkylation), the activation energies for different outcomes can be calculated. The steric hindrance from the ortho-substituents, as quantified by buried volume, would be a critical factor in these models, likely favoring reactions at less hindered positions or with smaller reagents. nih.gov The combination of electronic and steric parameters derived from computational studies can thus provide a comprehensive prediction of the molecule's chemical behavior.
Structure-Property Relationship Studies through Computational Approaches
Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its physicochemical properties. While specific experimental and computational studies on this compound are not extensively available in public literature, the principles of computational analysis applied to analogous aniline derivatives offer significant insights into how its structural features influence its behavior. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating electronic and geometric properties, which are foundational to the molecule's reactivity and interactions. scispace.comjournalajopacs.com
Theoretical investigations of aniline and its derivatives typically involve geometry optimization to determine the most stable three-dimensional conformation. scispace.com These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the orientation of the methoxymethyl groups relative to the aniline ring is a critical factor that can be precisely modeled. This orientation influences the molecule's steric profile and the electronic communication between the substituent groups and the aromatic system.
Furthermore, computational approaches are adept at calculating electronic properties that govern the molecule's reactivity and spectroscopic behavior. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how this compound might interact with other molecules.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also a key focus of computational studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
To illustrate the type of data generated in such computational studies, the following tables provide hypothetical, yet representative, values for this compound, based on typical findings for substituted anilines.
Table 1: Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | Value |
| C-N Bond Length (Å) | 1.40 |
| C-C (aromatic) Bond Length (Å) | 1.39 |
| C-O Bond Length (Å) | 1.43 |
| N-H Bond Length (Å) | 1.01 |
| C-N-H Bond Angle (°) | 113 |
| Dihedral Angle (C-C-N-H) (°) | 0 |
Note: These are illustrative values and not from a direct computational study of this compound.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
| HOMO Energy (eV) | -5.5 |
| LUMO Energy (eV) | -0.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.1 |
Note: These are illustrative values intended to represent the type of data obtained from computational analysis.
In essence, while direct computational research on this compound is sparse, the established methodologies used for similar aromatic amines provide a robust framework for predicting its structure-property relationships. These theoretical insights are invaluable for guiding synthetic efforts, understanding reaction mechanisms, and designing new molecules with desired characteristics.
Supramolecular Chemistry Involving 2,6 Bis Methoxymethyl Aniline Motifs
Exploration of Non-Covalent Interactions in 2,6-Bis(methoxymethyl)aniline Systems
The supramolecular behavior of this compound is governed by a variety of non-covalent interactions stemming from its distinct functional groups: a primary aniline (B41778) amine (-NH₂), two methoxymethyl side chains (-CH₂OCH₃), and a central benzene (B151609) ring. These features allow for a network of interactions, including hydrogen bonding and CH-π interactions, which are fundamental to the formation of higher-order structures.
Hydrogen Bonding: The aniline group serves as a hydrogen bond donor, while the ether oxygen atoms in the methoxymethyl groups act as acceptors. This duality allows for the formation of specific and directional intermolecular connections. For instance, the amine group of one molecule can form a hydrogen bond with the ether oxygen of a neighboring molecule. In substituted aniline analogs, such as those found in certain pyrimidine (B1678525) derivatives, similar amine groups readily participate in extensive hydrogen-bonded networks, forming chains and sheets that define the crystal packing. While direct studies on this compound are not prevalent, the behavior of related N-H containing compounds suggests a strong propensity for forming such organized structures.
| Interaction Type | Donor/Origin | Acceptor/Target | Potential Role in Assembly |
| Hydrogen Bonding | Aniline N-H | Ether Oxygen | Directional linking of molecules into chains or sheets |
| CH-π Interactions | Methylene (B1212753)/Methyl C-H | Benzene Ring (π-system) | Stabilization of stacked or layered structures |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Formation of columnar or offset stacked assemblies |
Potential for Molecular Recognition and Host-Guest Chemistry with this compound Derivatives
Molecular recognition relies on the specific binding between a host and a guest molecule, driven by complementary non-covalent interactions. Derivatives of this compound are promising candidates for host-guest chemistry due to their defined shape and multiple interaction sites.
The central aniline scaffold can be incorporated into larger macrocyclic hosts or act as a guest that binds within the cavity of a host. Research on aniline-containing guests has shown they can be encapsulated by hosts like cucurbiturils, where the aromatic ring of the aniline derivative resides within the host's cavity. nih.gov The stability of such complexes is dictated by the size and shape complementarity between the host and guest. nih.gov
By modifying the this compound scaffold, it is possible to create tailored receptors for specific guest molecules. The methoxymethyl groups provide steric bulk and potential coordination sites, which can be engineered to create a pre-organized binding pocket. The dynamic nature of the non-covalent bonds involved allows for reversible binding, a key feature for applications in sensing and separation. researchgate.net
| Component | Role in Host-Guest System | Potential Interacting Guests/Hosts | Governing Interactions |
| Aniline Moiety | Guest | Cucurbiturils, Cyclodextrins, Calixarenes | Hydrophobic interactions, van der Waals forces |
| Methoxymethyl Groups | Host Cavity Component | Small organic molecules, metal ions | Hydrogen bonding, ion-dipole interactions |
| Aromatic Ring | Guest/Host Component | π-electron rich or deficient species | π-π stacking, CH-π interactions |
Self-Assembly and Self-Organization Principles in Systems Containing this compound Scaffolds
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The this compound scaffold possesses the necessary attributes for predictable self-assembly into well-defined supramolecular architectures. The interplay between hydrogen bonding, π-π stacking, and CH-π interactions can guide the formation of one-, two-, or three-dimensional networks. researchgate.net
For example, bis(amide) receptors based on a related 2,6-disubstituted pyridine (B92270) scaffold are known to self-assemble into dimeric structures directed by anions and held together by multiple hydrogen bonds. eurjchem.comresearchgate.net Similarly, it can be postulated that this compound molecules could assemble into tape or sheet-like structures. In such an arrangement, intermolecular hydrogen bonds between the N-H donors and oxygen acceptors would form the primary backbone, while π-π stacking of the aromatic cores would provide further stabilization, leading to extended, ordered domains. The flexible methoxymethyl side chains could influence the packing arrangement, potentially leading to polymorphic structures depending on assembly conditions.
Applications in Functional Supramolecular Materials and Assemblies
The ability to form ordered, self-assembled structures makes this compound derivatives attractive for the development of functional supramolecular materials. researchgate.net These materials can exhibit properties that are not present in the individual molecules, arising instead from the collective arrangement within the assembly.
Sensing Materials: Host molecules derived from the this compound scaffold could be designed to selectively bind specific analytes. This binding event could trigger a change in a measurable signal, such as fluorescence or color, forming the basis of a chemical sensor.
Nanostructured Materials: The controlled self-assembly of these molecules could be used to create well-defined nanostructures like fibers, ribbons, or porous networks. Such materials are of interest for applications in areas like catalysis, separation, and electronics, where precise control over morphology at the nanoscale is critical.
Drug Delivery: Supramolecular assemblies can form nanocarriers, such as vesicles or micelles, for the encapsulation and controlled release of therapeutic agents. The reversible nature of non-covalent bonds allows for the design of stimuli-responsive systems that release their payload in response to specific triggers like a change in pH.
| Potential Application Area | Underlying Supramolecular Principle | Example of Functionality |
| Chemical Sensing | Host-Guest Recognition | Selective binding of an analyte leading to a fluorescent "turn-on" response. |
| Nanomaterials | Self-Assembly & Self-Organization | Formation of ordered 1D nanofibers for use as templates or conductive pathways. |
| Responsive Materials | Dynamic Nature of Non-Covalent Bonds | A supramolecular gel that disassembles in response to a chemical stimulus. |
Future Research Directions and Emerging Opportunities in 2,6 Bis Methoxymethyl Aniline Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 2,6-Bis(methoxymethyl)aniline and its derivatives is anticipated to move towards more sustainable and environmentally friendly methods. nih.govchemrxiv.orgyoutube.com Current synthetic routes for substituted anilines often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. nih.gov Future research will likely focus on developing greener alternatives.
One promising avenue is the exploration of biocatalytic routes . The use of whole-cell biocatalysis or isolated enzymes, such as amine dehydrogenases, could offer a highly selective and environmentally benign approach to synthesizing aniline (B41778) derivatives. researchgate.netnih.govresearchgate.netfrontiersin.orgyork.ac.uk Research in this area would involve screening for or engineering enzymes capable of acting on precursors to this compound, potentially enabling synthesis from renewable feedstocks under mild, aqueous conditions.
Another key area for development is the use of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable production process, minimizing waste and energy consumption.
Furthermore, the principles of atom economy and process intensification will be central to future synthetic strategies. This includes the design of one-pot reactions and tandem catalytic cycles that reduce the number of synthetic steps, solvent usage, and purification requirements. acs.org Investigating novel catalytic systems, such as those based on earth-abundant metals, for the key bond-forming reactions in the synthesis of this compound will also be a critical research focus.
Expansion of Catalytic Applications and Novel Ligand Design
The structural characteristics of this compound make it a highly attractive scaffold for the design of novel ligands for transition-metal catalysis. The sterically demanding environment around the nitrogen atom, created by the two ortho-methoxymethyl groups, can be exploited to stabilize reactive metal centers and influence the selectivity of catalytic reactions. rsc.orgsemanticscholar.orgresearchgate.net
Future research will likely focus on the synthesis of a variety of ligands derived from this compound, such as N-heterocyclic carbenes (NHCs), phosphines, and Schiff bases. rutgers.edu These ligands could find application in a wide range of cross-coupling reactions , including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. organic-chemistry.orgnih.govresearchgate.netchemistryviews.org The steric bulk of the ligands can promote reductive elimination and prevent catalyst deactivation, potentially leading to catalysts with higher turnover numbers and efficiency, even at low catalyst loadings. chemistryviews.org
The electronic properties of the aniline ring can be tuned through the introduction of additional substituents, allowing for the fine-tuning of the ligand's donor/acceptor properties. This opens up opportunities for the rational design of ligands for specific catalytic transformations. The table below outlines potential ligand types derived from this compound and their prospective catalytic applications.
| Ligand Type | Potential Catalytic Applications | Rationale |
| N-Heterocyclic Carbene (NHC) | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Strong σ-donating ability and steric bulk can enhance catalyst stability and activity. |
| Phosphine (B1218219) Ligands | Heck Reaction, Asymmetric Hydrogenation | Tunable steric and electronic properties for controlling selectivity. |
| Schiff Base Ligands | Polymerization Reactions, Oxidation Catalysis | Facile synthesis and coordination versatility. |
Advanced Characterization Techniques for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing applications and discovering new ones. Future research will increasingly rely on advanced, in-situ characterization techniques to probe reaction intermediates and transition states.
Operando spectroscopy , which involves monitoring a catalytic reaction under real operating conditions, will be a powerful tool. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide valuable information about the coordination environment of metal centers and the transformation of reactants into products in real-time. nih.govstanford.edumdpi.comaip.orgresearchgate.net
Mass spectrometry-based techniques , particularly electrospray ionization-mass spectrometry (ESI-MS), can be used to identify and characterize fleeting intermediates in catalytic cycles. nih.govstanford.edu By coupling electrochemistry with mass spectrometry (EC-MS), it is possible to study the redox behavior of catalysts and intermediates derived from this compound. nih.govstanford.edu
Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including two-dimensional and variable-temperature NMR, will also play a vital role in elucidating the solution-state structure and dynamics of catalysts and complexes involving ligands derived from this compound.
Integration into Emerging Functional Materials Science
The unique electronic and structural properties of anilines make them valuable building blocks for functional organic materials. scribd.comrsc.orgresearchgate.netacs.orgrsc.orgnih.gov Future research is poised to explore the integration of this compound into a new generation of advanced materials.
One area of significant potential is in the development of conductive polymers . Polyaniline is a well-known conducting polymer, and the introduction of the 2,6-bis(methoxymethyl) substituents could be used to modify the polymer's solubility, processability, and electronic properties. scribd.comrsc.orgresearchgate.netacs.orgrsc.orgnih.gov These modified polymers could find applications in organic electronics, such as in sensors, antistatic coatings, and organic light-emitting diodes (OLEDs). The steric hindrance provided by the methoxymethyl groups could influence the packing of the polymer chains, which in turn would affect charge transport properties.
Another emerging application is in the design of porous organic polymers (POPs) and metal-organic frameworks (MOFs) . The aniline nitrogen can be functionalized to create multitopic linkers that can be used to construct highly porous materials. These materials could have applications in gas storage, separation, and heterogeneous catalysis. The specific functionalities of the methoxymethyl groups could also be exploited to impart specific properties to the pores of these materials.
The table below summarizes potential material applications for this compound derivatives.
| Material Class | Potential Application | Key Features |
| Conductive Polymers | Chemical Sensors, Organic Electronics | Modified solubility and electronic properties. |
| Porous Organic Polymers | Gas Storage and Separation | High surface area and tunable porosity. |
| Metal-Organic Frameworks | Heterogeneous Catalysis, Drug Delivery | Ordered porous structures with functionalized cavities. |
Computational Chemistry for Predictive Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT) , will be an indispensable tool for guiding future research on this compound. nih.govmdpi.comscispace.comresearchgate.netresearchgate.netresearchgate.netnih.govacs.org DFT calculations can be used to predict the geometric and electronic structures of molecules, as well as to model reaction pathways and predict the outcomes of chemical reactions.
In the context of ligand design , computational methods can be used to screen virtual libraries of ligands derived from this compound to identify promising candidates for specific catalytic applications. nih.govmdpi.com Properties such as the ligand's steric bulk, donor strength, and the stability of the corresponding metal complexes can be calculated, allowing for a more rational and efficient approach to catalyst development.
For materials science applications , computational modeling can be used to predict the electronic band structure, charge transport properties, and mechanical properties of polymers and other materials incorporating this compound. acs.org This can help to guide the synthesis of materials with desired functionalities.
Furthermore, computational studies can provide detailed insights into reaction mechanisms, helping to interpret experimental data from advanced characterization techniques. nih.gov By combining computational and experimental approaches, a synergistic effect can be achieved, accelerating the pace of discovery and innovation in the chemistry of this compound.
Q & A
Q. What are the optimal synthetic routes for 2,6-Bis(methoxymethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves methylating 2,6-diaminotoluene or introducing methoxymethyl groups via nucleophilic aromatic substitution. For example, alkylation with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF is common. Elevated temperatures (80–100°C) improve reaction kinetics, but excessive heat may degrade sensitive intermediates. Yields can vary from 60–85% depending on stoichiometry and solvent polarity .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- NMR Spectroscopy : ¹H NMR should show peaks for aromatic protons (δ 6.5–7.0 ppm) and methoxymethyl groups (δ 3.3–3.5 ppm for OCH₃, δ 4.5–4.7 ppm for CH₂).
- IR Spectroscopy : Look for N-H stretches (~3400 cm⁻¹) and C-O stretches (~1100 cm⁻¹).
- HPLC-MS : Confirm molecular ion peaks ([M+H]+ at m/z 196.1) and assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. How do electron-donating methoxymethyl groups influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer: The methoxymethyl groups activate the aromatic ring via electron donation, directing electrophiles to the para position relative to the amine. For example, nitration with HNO₃/H₂SO₄ at 0–5°C predominantly yields 4-nitro derivatives. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress, while computational DFT analysis (e.g., Gaussian) predicts regioselectivity by mapping electron density .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer: Discrepancies often arise from impurities or storage conditions. To address this:
- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted precursors.
- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Solubility Profiling : Employ shake-flask methods in buffered solutions (pH 2–12) to map pH-dependent solubility .
Q. How can researchers design experiments to study the compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
- Synthesis of Metal Complexes : React this compound with transition metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol under nitrogen.
- Characterization : Use X-ray crystallography to determine binding geometry and cyclic voltammetry to assess redox activity.
- Comparative Studies : Benchmark against analogous ligands (e.g., 2,6-dimethylaniline) to evaluate electronic effects of methoxymethyl groups .
Data Contradiction Analysis
Q. Why do different studies report conflicting results on the compound’s catalytic activity in cross-coupling reactions?
Methodological Answer: Variations in catalyst systems (e.g., Pd vs. Ni) or solvent polarity (DMF vs. THF) significantly impact outcomes. To reconcile
- Controlled Replication : Repeat reactions using identical conditions from literature (e.g., Pd(PPh₃)₄, K₂CO₃, DMF at 80°C).
- Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials.
- Mechanistic Probes : Use deuterium labeling (e.g., C-D bonds) to track kinetic isotope effects in rate-determining steps .
Stability and Degradation Pathways
Q. What are the primary degradation products of this compound under oxidative conditions, and how are they identified?
Methodological Answer: Oxidative degradation (e.g., H₂O₂/Fe²⁺) produces:
- N-Oxides : Detected via LC-MS (mass shift +16 Da).
- Demethylated Derivatives : Identified by loss of methoxy groups (NMR δ 3.3 ppm disappearance).
Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to elucidate structures. Compare with synthetic standards for confirmation .
Advanced Spectroscopic Techniques
Q. How does dynamic NMR (DNMR) clarify conformational dynamics in this compound?
Methodological Answer: DNMR at variable temperatures (e.g., –60°C to 50°C) resolves rotational barriers of methoxymethyl groups. Line-shape analysis calculates activation energy (ΔG‡) for rotation. For example, coalescence temperatures near –20°C indicate ΔG‡ ≈ 50–60 kJ/mol. Compare with DFT-computed transition states for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
